molecular formula C27H32FNO7 B12894842 5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12894842
M. Wt: 501.5 g/mol
InChI Key: MINLQOCLVVUCRS-WJTDDFOZSA-N
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Description

5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Functional Group Modifications: Introduction of the butoxy, methoxy, fluoro, and benzoyl groups can be done through various substitution reactions, often using reagents like alkyl halides, methanol, and fluorobenzoyl chloride.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The fluoro and benzoyl groups can be reduced under specific conditions.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, methanol, fluorobenzoyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy group could yield various ethers.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
  • 5-(4-Butoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H32FNO7

Molecular Weight

501.5 g/mol

IUPAC Name

(4E)-5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32FNO7/c1-5-6-14-36-21-11-8-17(16-22(21)35-4)24-23(26(31)27(32)29(24)12-7-13-33-2)25(30)18-9-10-20(34-3)19(28)15-18/h8-11,15-16,24,30H,5-7,12-14H2,1-4H3/b25-23+

InChI Key

MINLQOCLVVUCRS-WJTDDFOZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCCOC)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCOC)OC

Origin of Product

United States

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